molecular formula C13H8ClN3O3 B8278649 6-(6-chloropyrimidine-4-carbonyl)-4-methyl-3H-benzoxazol-2-one

6-(6-chloropyrimidine-4-carbonyl)-4-methyl-3H-benzoxazol-2-one

Cat. No. B8278649
M. Wt: 289.67 g/mol
InChI Key: NJPACZXCDSUYMV-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

A well stirred mixture of 2.34 g (13.2 mmol) 6-chloropyrimidine-4-carboxylic acid chloride, 8.00 g (60.0 mmol) aluminium trichloride and 1.79 g (12.0 mmol) 4-methyl-3H-benzoxazol-2-one was heated to 130° C. for 1.5 h. After cooling to RT the mixture was decomposed with ice water, then extracted with ethyl acetate, the organic phase was dried on sodium sulphate and evaporated down i. vac. The crude product left as a solid was triturated with diethyl ether, suction filtered and dried in the air.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8](Cl)=[O:9])[CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].[CH3:15][C:16]1[C:21]2[NH:22][C:23](=[O:25])[O:24][C:20]=2[CH:19]=[CH:18][CH:17]=1>>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8]([C:18]2[CH:17]=[C:16]([CH3:15])[C:21]3[NH:22][C:23](=[O:25])[O:24][C:20]=3[CH:19]=2)=[O:9])[CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)C(=O)Cl
Name
Quantity
8 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
1.79 g
Type
reactant
Smiles
CC1=CC=CC2=C1NC(O2)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
A well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase was dried on sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i
WAIT
Type
WAIT
Details
The crude product left as a solid
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=NC=N1)C(=O)C1=CC2=C(NC(O2)=O)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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